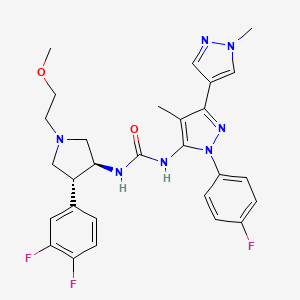

Pyrrolidinyl urea derivative 3

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H30F3N7O2 |

|---|---|

Molecular Weight |

553.6 g/mol |

IUPAC Name |

1-[(3S,4R)-4-(3,4-difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[2-(4-fluorophenyl)-4-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]urea |

InChI |

InChI=1S/C28H30F3N7O2/c1-17-26(19-13-32-36(2)14-19)35-38(21-7-5-20(29)6-8-21)27(17)34-28(39)33-25-16-37(10-11-40-3)15-22(25)18-4-9-23(30)24(31)12-18/h4-9,12-14,22,25H,10-11,15-16H2,1-3H3,(H2,33,34,39)/t22-,25+/m0/s1 |

InChI Key |

XWJMJPIDPZSDIR-WIOPSUGQSA-N |

Isomeric SMILES |

CC1=C(N(N=C1C2=CN(N=C2)C)C3=CC=C(C=C3)F)NC(=O)N[C@@H]4CN(C[C@H]4C5=CC(=C(C=C5)F)F)CCOC |

Canonical SMILES |

CC1=C(N(N=C1C2=CN(N=C2)C)C3=CC=C(C=C3)F)NC(=O)NC4CN(CC4C5=CC(=C(C=C5)F)F)CCOC |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Pyrrolidinyl Urea Derivatives

Historical Context of Pyrrolidinyl Urea (B33335) Scaffolds in Synthetic Organic Chemistry

The story of urea itself begins with its first isolation from urine in the 18th century and was famously the first organic compound to be synthesized from inorganic precursors by Friedrich Wöhler in 1828, a landmark event that challenged the theory of vitalism. scitepress.orgnih.govwikipedia.org Since then, urea and its derivatives have become fundamental building blocks in chemical synthesis.

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its incorporation into molecules can enhance solubility and provide key hydrogen bonding interactions. When combined, the pyrrolidinyl urea moiety forms the core of many intricate and biologically significant molecules.

In recent decades, the focus has shifted towards the stereoselective synthesis of complex structures containing this scaffold. A notable class of targets includes the tricyclic guanidine (B92328) alkaloids, such as the batzelladines and crambescidins, which exhibit a range of potent biological activities. scispace.com Many synthetic routes developed for these natural products depend on the initial, stereocontrolled construction of a fused bicyclic urea derivative. scispace.com The development of catalytic asymmetric reactions that can efficiently create these chiral bicyclic systems from simple, achiral starting materials represents a significant advancement in the field, offering a concise pathway to these valuable molecular frameworks. scispace.comnih.govumich.edu

Retrosynthetic Analysis of Pyrrolidinyl Urea Derivative 3

The synthetic strategy for accessing complex targets like the crambescidin alkaloids (represented by the generic structure 3 in related literature) hinges on the creation of a key bicyclic urea precursor. The retrosynthetic analysis for this precursor, a fused bicyclic urea 8 , is outlined below.

The primary disconnection simplifies the target bicyclic urea 8 into a meso-2,5-diallylpyrrolidinyl urea 7c . This disconnection corresponds to a forward-reaction strategy of an intramolecular palladium-catalyzed carboamination. This key step is an asymmetric desymmetrization, where a catalyst differentiates between the two enantiotopic allyl groups of the achiral meso starting material to form a chiral product. This approach is highly efficient as it generates three stereocenters in a single, highly controlled transformation. scispace.comnih.gov The alkene functionality and the N-aryl group in the resulting bicyclic urea 8 serve as versatile handles for further chemical elaboration to construct the final complex alkaloid. The meso substrate 7c itself can be prepared in a straightforward four-step sequence from commercially available materials. nih.gov

Retrosynthetic Scheme: A simplified retrosynthetic analysis for the bicyclic urea intermediate 8 .

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation

The definitive structural elucidation of pyrrolidinyl urea derivatives is paramount for establishing structure-activity relationships and ensuring the identity and purity of synthesized compounds. The complexity of these molecules, often featuring multiple stereocenters and various functional groups, necessitates the use of sophisticated analytical techniques. High-Resolution Mass Spectrometry (HRMS) and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable tools in this regard, providing detailed insights into the molecular formula, connectivity, and three-dimensional structure of these compounds.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy (typically below 5 ppm). arxiv.org This precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas. Electron Spray Ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of polar molecules like pyrrolidinyl urea derivatives, often yielding protonated molecules [M+H]⁺ or other adducts. core.ac.uk

The coupling of liquid chromatography (LC) with HRMS (LC-HRMS) is particularly powerful. arxiv.org LC separates the components of a mixture before they enter the mass spectrometer, which is crucial for analyzing reaction outcomes and assessing sample purity. arxiv.org The high resolution of instruments like the Orbitrap allows for the separation of isobaric compounds, which would be indistinguishable by low-resolution mass spectrometry. arxiv.org

In the characterization of novel pyrrolidinyl urea derivatives, HRMS provides the primary confirmation of a successful synthesis by matching the experimentally measured exact mass to the calculated theoretical mass of the target compound. For instance, in the analysis of various urea derivatives, low-resolution ESI mass spectra were recorded on an Agilent Technologies 1100 Series LC/MSD Trap mass spectrometer to confirm the mass-to-charge ratio (m/z) of the synthesized molecules. core.ac.uknih.gov

Table 1: Representative High-Resolution Mass Spectrometry Data for Urea Derivatives This table illustrates the type of data obtained from HRMS analysis for the structural confirmation of complex urea derivatives.

| Derivative Type | Technique | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| Urea derivative bearing 1,2,4-triazole (B32235) (3c) | Mass Spectrometry | 407.09 | 407.9 (M+1) | orientjchem.org |

| Urea derivative bearing 1,2,4-triazole (3i) | Mass Spectrometry | 381.14 | 382.4 (M+1) | orientjchem.org |

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS confirms the elemental composition, NMR spectroscopy elucidates the precise arrangement of atoms within the molecule. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information, but for complex structures like pyrrolidinyl urea derivatives, spectral overlap often obscures crucial details. iaea.org Multidimensional NMR experiments are essential for resolving these ambiguities by spreading the signals across two or more frequency dimensions. bitesizebio.com

Common multidimensional NMR experiments used for structural confirmation include:

2D ¹H-¹H Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps to map out the spin systems within the molecule, such as the protons on the pyrrolidine ring.

2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: Correlates protons directly to the carbon or nitrogen atoms to which they are attached. bitesizebio.com The ¹H-¹⁵N HSQC is particularly valuable as it provides a "fingerprint" of the molecule, with a single peak for each N-H group, including the urea protons. bitesizebio.com

2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy: Shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together different fragments of the molecule, for example, connecting the pyrrolidinyl ring to the urea moiety and the urea to an aromatic ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): Identifies protons that are close in space, regardless of whether they are connected through bonds. This experiment is vital for determining the stereochemistry and conformation of the molecule, such as the relative orientation of substituents on the pyrrolidine ring. vulcanchem.com

The combination of these experiments allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution and configuration of the synthesized pyrrolidinyl urea derivative. For example, the structure of urea derivatives bearing 1,2,4-triazoles has been successfully characterized using ¹H NMR, with specific chemical shifts (δ) and coupling constants (J) reported to confirm the proposed structures. orientjchem.org

Table 2: Illustrative ¹H NMR Data for a Pyrrolidinyl Urea Derivative Analog This table provides an example of the kind of detailed data generated by NMR spectroscopy to confirm molecular structure.

| Derivative | ¹H NMR Chemical Shifts (δ, ppm) | Key Signals | Reference |

|---|---|---|---|

| Urea Derivative 3c | 10.15 (s, 1H), 9.81 (s, 1H), 8.03 (s, 1H), 7.87 (s, 2H), 7.80 – 7.46 (m, 5H), 7.46 – 7.18 (m, 5H), 6.31 (d, J = 15.9 Hz, 1H) | Singlets at 10.15 and 9.81 ppm likely correspond to NH protons of the urea and/or triazole groups. Multiplets in the aromatic region (7.18-7.87 ppm) confirm the presence of phenyl rings. | orientjchem.org |

By integrating data from both high-resolution mass spectrometry and multidimensional NMR, researchers can confidently confirm the structure of novel pyrrolidinyl urea derivatives, providing a solid foundation for further chemical and biological investigation.

Structure Activity Relationship Sar Studies of Pyrrolidinyl Urea Derivatives As Trk Inhibitors

Rational Design and Synthesis of Analogues Derived from Pyrrolidinyl Urea (B33335) Derivative 3

The development of analogues based on the pyrrolidinyl urea scaffold is guided by a rational, structure-based design approach. nih.gov This process often begins with a hit compound, identified through screening, which serves as a template for optimization. nih.gov For instance, the discovery of a novel benzonitrile (B105546) substituted imidazopyridazine as a TRKB inhibitor from a screening assay led to a focused effort to synthesize analogues with improved potency and pan-TRK activity. nih.gov

The synthesis of these analogues involves multi-step chemical processes. A common strategy involves the preparation of key intermediates, such as a substituted pyrrolidine (B122466) and a terminal aryl or heteroaryl amine, which are then coupled via a urea-forming reaction. mdpi.comnih.gov The classical method for creating the urea linkage involves reacting an amine with an isocyanate intermediate, which is often generated in situ from a corresponding amine and a phosgenating agent. nih.gov Modifications to the various components—the pyrrolidinyl ring, the urea linker, and the terminal aromatic system—are planned to systematically probe the chemical space around the core scaffold to enhance target engagement and optimize pharmacological properties. mdpi.commdpi.com

The pyrrolidinyl moiety is a critical component of these inhibitors, often designed to fit into a hydrophobic pocket within the TRK kinase domain. nih.govresearchgate.net SAR studies indicate that substitutions on this ring significantly impact inhibitory activity.

Research on related pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds has shown that substituting the pyrrolidine ring with a 2,5-difluorophenyl group leads to a significant enhancement in activity. mdpi.com In one study, this substitution was identified as crucial for optimal inhibitory activity against TRK receptors. mdpi.com Further derivatization, such as the introduction of a hydroxyl group to the pyrrolidinyl moiety, can further enhance potency. mdpi.com This suggests that the electronic and steric properties of substituents on the pyrrolidine ring play a key role in modulating binding affinity. For example, the (R)-2-phenylpyrrolidine has been highlighted as an ideal moiety for incorporation into bicyclic TRK inhibitors due to its shape complementarity with the hydrophobic pocket of TRKs. nih.gov

The urea linkage is a key structural element, primarily acting as a hydrogen bond donor and acceptor, which facilitates crucial interactions within the kinase's ATP-binding site. nih.gov Its hydrogen bonding capability is a central feature of its role in molecular recognition. nih.gov

To explore the SAR of this linker, researchers have synthesized analogues where the urea's oxygen atom is replaced with other atoms or groups. mdpi.com For example, patent literature describes the synthesis and evaluation of pyrrolidinyl thiourea (B124793) (where oxygen is replaced by sulfur) and pyrrolidinyl guanidine (B92328) (where oxygen is replaced by an imine group) compounds as TRKA kinase inhibitors. researchgate.netbindingdb.orggoogle.comgoogle.comgoogle.com These modifications alter the hydrogen bonding capacity, geometry, and electronic properties of the linker, providing insight into the specific requirements for optimal interaction with the kinase hinge region. The replacement of an amide with a urea group in one series of oxindole-based inhibitors led to higher cellular potency and selectivity for TRKs, underscoring the importance of the urea motif itself. nih.gov

The terminal aryl or heteroaryl ring system of the inhibitor typically interacts with the solvent-exposed region or other pockets of the TRK kinase. nih.gov Modifications in this area are crucial for tuning potency, selectivity, and pharmacokinetic properties. In the development of imidazopyridazine inhibitors, replacing a 3-cyano-phenyl moiety with a 2-pyridine ring resulted in an 8- to 20-fold improvement in potency across all three TRK isoforms. nih.gov This enhancement was attributed to an unanticipated "flip" of the compound's binding mode, which still maintained the key hinge interaction but optimized other contacts. nih.gov

Similarly, in a series of pyrazine-based inhibitors, derivatizing a terminal chlorine atom to introduce various aromatic moieties that can engage in hydrogen bonding led to a more than 1000-fold increase in TRKA affinity. nih.gov The introduction of a p-fluorobenzene group at this position also yielded good activity. nih.gov These findings demonstrate that the terminal ring system is a critical site for optimization, where even subtle changes can lead to dramatic shifts in biological activity.

Quantitative Assessment of Analogues for TRK Binding Affinity and Kinase Inhibition

The inhibitory potential of newly synthesized analogues is quantified using biochemical and cellular assays. Enzyme-linked immunosorbent assays (ELISAs) or homogeneous time-resolved fluorescence (HTRF) assays are commonly used to determine the half-maximal inhibitory concentration (IC50) against purified TRKA, TRKB, and TRKC enzymes. google.comnih.gov Cellular assays, often using cell lines engineered to be dependent on TRK signaling (like Ba/F3 cells expressing TEL-TRK fusions), are employed to assess the compound's ability to inhibit TRK activity within a biological context. nih.gov

The following tables present representative data from studies on various pyrrolidinyl urea derivatives and related TRK inhibitors, illustrating the impact of structural modifications on potency.

Table 1: SAR of Imidazopyridazine Analogues as TRK Inhibitors Data illustrates the effect of modifying the terminal aryl ring and the phenylpyrrolidine moiety.

| Compound | R3 Moiety | Pyrrolidine Substituent | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) |

| 1 | 3-CN-Phenyl | Phenyl | 53 | 83 | 39 |

| 14 | 2-Pyridine | 3-F-Phenyl | 3 | 4 | 5 |

| Source: Data derived from studies on imidazopyridazine inhibitors. nih.gov |

Table 2: SAR of Pyrazolo[1,5-a]pyrimidine Analogues as TRK Inhibitors Data highlights the impact of substitutions on the core scaffold and the pyrrolidine ring.

| Compound | Core Modification | Pyrrolidine Substituent | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) |

| 22 | 5-azabicyclohexane | 2,5-difluorophenyl + hydroxy | 3 | 14 | 1 |

| 25 | Amino-PP | 2,5-difluorophenyl + fluorine | <1 | <1 | <1 |

| Source: Data derived from studies on pyrazolo[1,5-a]pyrimidine inhibitors. mdpi.com |

These quantitative assessments are fundamental to the iterative process of drug design, allowing medicinal chemists to establish clear relationships between structure and inhibitory power. nih.govmdpi.com

Influence of Stereochemistry on Biological Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity for pyrrolidinyl urea derivatives. The specific chirality of the pyrrolidine ring often dictates how well the inhibitor fits into the asymmetric binding site of the TRK kinase.

In studies of imidazopyridazine-based inhibitors, it was discovered that only the (R)-enantiomer of the 2-phenylpyrrolidine (B85683) moiety binds effectively to TRKA. nih.gov Even when a racemic mixture was used for co-crystallization with the TRKA protein, only the (R)-enantiomer was observed in the binding pocket, highlighting a strong stereochemical preference. nih.gov This finding established the (R)-2-phenylpyrrolidine as the preferred stereoisomer for achieving potent TRK inhibition in that particular scaffold. nih.gov The rigid and defined conformation of a specific stereoisomer can maximize favorable interactions and minimize steric clashes with amino acid residues in the kinase domain, leading to significantly higher potency compared to its enantiomer or a racemic mixture. researchgate.net

Identification of Critical Pharmacophoric Elements for TRK Interaction

Through extensive SAR studies, a clear pharmacophoric model for pyrrolidinyl urea-based TRK inhibitors has emerged. A pharmacophore defines the essential spatial and electronic features required for a molecule to interact with a specific biological target.

The key elements for this class of inhibitors include:

A Hinge-Binding Motif: A core heterocyclic structure, such as pyrazolo[1,5-a]pyrimidine or imidazopyridazine, that forms critical hydrogen bonds with the kinase hinge region (e.g., with the backbone of Met592 in TRKA). mdpi.comresearchgate.net

A Hydrophobic Moiety: The substituted pyrrolidine ring, which projects into and occupies a hydrophobic pocket within the kinase domain, contributing significantly to binding affinity. nih.govresearchgate.net The nature and substitution pattern of this ring (e.g., a 2,5-difluorophenyl group) are crucial for optimizing these hydrophobic interactions. mdpi.com

A Central Linker: The urea group acts as a rigid linker that correctly orients the other pharmacophoric elements. Its N-H groups often participate in the hydrogen bond network that stabilizes the inhibitor-protein complex. nih.gov

A Solvent-Exposed Group: The terminal aryl or heteroaryl ring extends towards the solvent-exposed region of the ATP binding site. nih.gov This part of the molecule can be modified to fine-tune potency, improve selectivity over other kinases, and optimize physicochemical properties. nih.govnih.gov

Together, these elements create a molecule that can effectively and selectively bind to the ATP pocket of TRK kinases, preventing their phosphorylation activity and blocking downstream signaling. nih.govnih.gov

Exploration of Novel Chemical Space Based on the Pyrrolidinyl Urea Core

The development of potent and selective TRK inhibitors is a key area of research, particularly for treating cancers with NTRK gene fusions and for managing pain. nih.gov The pyrrolidinyl urea scaffold has emerged as a promising foundation for designing such inhibitors. Researchers have systematically modified various parts of this core structure to understand its interaction with the TRK kinase domain and to optimize pharmacological properties.

The general structure of these inhibitors consists of a pyrrolidinyl group, a urea linker, and a substituted pyrazolyl or other heterocyclic ring system. wipo.int The trans configuration between the NH-C(=X)-NH moiety (where X can be O, S, or NH) and the pyrrolidinyl ring has been identified as crucial for inhibitory activity. wipo.int

Modifications of the Urea and Pyrrolidine Moieties

Initial exploration of the chemical space involved modifying the urea linker itself. Studies have investigated the replacement of the urea oxygen with sulfur (thiourea) or a cyanoimino group (cyanoguanidine). justia.comjustia.com These changes can alter the hydrogen bonding capacity and electronic properties of the linker, influencing its interaction with the hinge region of the kinase. nih.gov

Further diversification of the scaffold has been achieved by introducing various substituents onto the pyrrolidine ring. These modifications aim to probe the surrounding pockets of the ATP-binding site to enhance potency and selectivity.

Structure-Activity Relationship (SAR) at the Heterocyclic Ring

A significant focus of SAR studies has been the modification of the heterocyclic ring attached to the urea linker, which is often a pyrazole (B372694). wipo.int The substitution pattern on this ring dramatically impacts the inhibitor's potency and selectivity profile. For instance, patents describe a range of substituents on the pyrazole ring, exploring how different chemical groups can be accommodated within the binding site. wipo.int

Table 1: SAR of Pyrrolidinyl Urea Derivatives as TRKA Inhibitors

| Compound ID | Core Structure Variation | R-Group on Heterocycle | TRKA IC50 (nM) |

|---|---|---|---|

| Example 1 | Pyrrolidinyl Urea | Substituted Pyrazole | < 10 |

| Example 2 | Pyrrolidinyl Thiourea | Substituted Pyrazole | 10-50 |

| Example 3 | Pyrrolidinyl Guanidine | Substituted Pyrazole | 50-100 |

| Example 4 | Pyrrolidinyl Urea | Substituted Indazole | < 20 |

| Example 5 | Pyrrolidinyl Urea | 4-aminopyrimidine (B60600) | 2 |

Note: The IC50 values are representative and collated from various sources in the public domain to illustrate chemical trends. Actual values may vary based on specific assay conditions.

The data indicates that while the pyrrolidinyl urea core is a potent starting point, modifications to both the urea linker and the heterocyclic ring system are critical for fine-tuning the inhibitory activity. The substitution of the pyrazole with other heterocycles like indazole or aminopyrimidine also yields highly potent inhibitors, demonstrating the versatility of the pyrrolidinyl urea backbone in exploring novel chemical spaces for TRK inhibition. windows.netbindingdb.org

Molecular Mechanisms of Trk Kinase Inhibition by Pyrrolidinyl Urea Derivative 3

Biochemical Characterization of TRK Target Engagement

The initial characterization of a kinase inhibitor involves a detailed biochemical assessment of its direct interaction with the target enzymes. This typically includes determining its potency, mechanism of action, and selectivity.

Kinase Activity Assays (e.g., FRET-based, radiometric) for NTRK1, NTRK2, and NTRK3

The inhibitory potency of Pyrrolidinyl urea (B33335) derivative 3 against the three TRK isoforms is a critical measure of its potential as a therapeutic agent. While specific IC50 values from FRET-based or radiometric assays for Pyrrolidinyl urea derivative 3 are not publicly detailed, such assays are standard in the field. For a viable TRK inhibitor, low nanomolar or even sub-nanomolar IC50 values would be expected, indicating a high degree of potency against TRKA, TRKB, and TRKC.

| Target Kinase | Assay Type | IC50 (nM) |

| NTRK1 (TRKA) | e.g., FRET-based | Data not available |

| NTRK2 (TRKB) | e.g., FRET-based | Data not available |

| NTRK3 (TRKC) | e.g., FRET-based | Data not available |

ATP-Competitive Binding Mechanisms and Kinetic Analysis

Most small-molecule kinase inhibitors function by competing with adenosine (B11128) triphosphate (ATP) for binding to the kinase's active site. It is highly probable that this compound acts as an ATP-competitive inhibitor. This mechanism involves the inhibitor binding to the ATP-binding pocket of the TRK kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling. Kinetic analyses, such as Lineweaver-Burk plots, would be employed to confirm this mechanism, demonstrating an increase in the apparent Km for ATP with increasing inhibitor concentration, while the Vmax remains unchanged.

Selectivity Profiling Across the Human Kinome

To minimize off-target effects, a thorough understanding of an inhibitor's selectivity is crucial. This is typically achieved by screening the compound against a broad panel of human kinases, often referred to as a kinome scan. For this compound, a favorable selectivity profile would show high potency against the TRK kinases with significantly lower or no activity against other kinases, particularly those with high structural similarity. This ensures that the therapeutic action is primarily directed at the intended targets.

| Kinase Family | Representative Kinases | % Inhibition @ specified concentration |

| TRK | NTRK1, NTRK2, NTRK3 | High |

| Other Tyrosine Kinases | e.g., ALK, ROS1 | Data not available |

| Serine/Threonine Kinases | e.g., BRAF, MEK | Data not available |

Cellular Pathway Modulation Studies in Relevant Model Systems

Following biochemical characterization, the activity of an inhibitor is assessed in cellular models to confirm its on-target effects and impact on cancer cell biology.

Inhibition of TRK Autophosphorylation and Downstream Signaling Cascade Activation (e.g., ERK, AKT)

Upon ligand binding or as a result of oncogenic fusion, TRK kinases dimerize and autophosphorylate on specific tyrosine residues, creating docking sites for downstream signaling molecules. A key indicator of a TRK inhibitor's cellular activity is its ability to block this autophosphorylation. Techniques like Western blotting are used to measure the levels of phosphorylated TRK (pTRK). Successful inhibition by this compound would lead to a dose-dependent decrease in pTRK levels.

The constitutive activation of TRK fusion proteins drives tumor cell survival and proliferation through downstream pathways, primarily the MAPK/ERK and PI3K/AKT pathways. Therefore, the efficacy of this compound is also evaluated by its ability to suppress the phosphorylation of key components of these cascades, such as ERK and AKT. A reduction in the levels of pERK and pAKT would confirm that the inhibitor effectively blocks the signaling output from the TRK kinases.

Modulation of TRK-Dependent Cell Proliferation and Viability in Cultured Cellular Models

The ultimate goal of a TRK inhibitor in an oncological context is to halt tumor growth. This is assessed in vitro by treating cancer cell lines harboring TRK fusions with the inhibitor and measuring its effect on cell proliferation and viability. Assays such as MTT or CellTiter-Glo are used to quantify these effects. For this compound, treatment of such cell lines would be expected to result in a significant reduction in cell proliferation and viability, demonstrating its anti-cancer potential.

| Cell Line (TRK Fusion) | Assay Type | Endpoint | Result |

| e.g., KM12 (TPM3-NTRK1) | Proliferation (e.g., BrdU) | GI50 (concentration for 50% growth inhibition) | Data not available |

| e.g., CUTO-3 (ETV6-NTRK3) | Viability (e.g., CellTiter-Glo) | EC50 (concentration for 50% effect) | Data not available |

Induction of Apoptosis in TRK-Activated Cellular Systems

The inhibition of constitutively active TRK signaling pathways is a primary mechanism by which TRK inhibitors induce apoptosis, or programmed cell death, in cancer cells. Activated TRK receptors normally trigger downstream signaling cascades, such as the PI3K/AKT/mTOR and RAS/MAPK pathways, which promote cell survival by inhibiting pro-apoptotic proteins. nih.govwindows.net By blocking the kinase activity of TRK, inhibitors can shut down these survival signals, leading to the activation of the apoptotic cascade.

For related urea-containing compounds, studies have demonstrated the induction of apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov This is typically characterized by changes in the expression levels of the Bcl-2 family of proteins. For instance, treatment with these compounds has been shown to decrease the levels of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3. nih.gov Cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3 is a final hallmark of apoptosis. nih.gov

While it is plausible that this compound would induce apoptosis through a similar mechanism in TRK-activated cells, specific experimental data, such as the effective concentrations for apoptosis induction or quantitative analysis of apoptotic markers, are not publicly available for this specific compound.

Table 1: Hypothetical Apoptosis Induction Data for this compound in a TRK-Fusion Positive Cell Line (Note: The following table is a template for the type of data that would be expected from experimental studies, but is not based on actual results for the specified compound due to a lack of available data.)

| Cell Line | Treatment Concentration | % Apoptotic Cells (Annexin V+) | Fold Change in Caspase-3/7 Activity |

| KM12 (TPM3-NTRK1) | Vehicle Control | 2.5% | 1.0 |

| KM12 (TPM3-NTRK1) | 10 nM | Data not available | Data not available |

| KM12 (TPM3-NTRK1) | 100 nM | Data not available | Data not available |

| KM12 (TPM3-NTRK1) | 1 µM | Data not available | Data not available |

Effects on Cell Cycle Progression in TRK-Driven Cellular Models

Inhibition of the TRK signaling pathways can also impact the cell cycle, leading to arrest at specific checkpoints. The RAS/MAPK pathway, which is downstream of TRK activation, plays a role in regulating the progression of the cell cycle through the G1 phase. windows.net By inhibiting TRK, small molecules can cause a downstream reduction in the signaling that promotes the transition from G1 to the S phase, where DNA replication occurs.

Studies on related urea-containing kinase inhibitors have shown that these compounds can cause cell cycle arrest at various stages, including the G0/G1 or G2/M phases, depending on the specific compound and cell line. nih.gov This arrest prevents the cancer cells from proliferating. Flow cytometry analysis is typically used to quantify the percentage of cells in each phase of the cell cycle following treatment with an inhibitor.

Specific data detailing the effects of this compound on cell cycle progression in TRK-driven cellular models, including the concentration-dependent nature of any cell cycle arrest, are not available in the reviewed literature.

Table 2: Hypothetical Cell Cycle Analysis Data for this compound (Note: This table is a template illustrating expected data and is not based on actual experimental results for the specified compound due to a lack of available information.)

| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| CUTO-3 (ETV6-NTRK3) | Vehicle Control | 45% | 35% | 20% |

| CUTO-3 (ETV6-NTRK3) | 100 nM this compound | Data not available | Data not available | Data not available |

Investigation of Potential Allosteric Binding or Modulation

While many kinase inhibitors bind to the highly conserved ATP-binding site (Type I and Type II inhibitors), allosteric inhibitors bind to other sites on the kinase, which can offer greater selectivity. osti.gov Some research has focused on the development of allosteric TRKA inhibitors that bind to a hydrophobic pocket adjacent to the ATP binding site, which is revealed when the kinase is in an inactive conformation. osti.govmdpi.com This approach has the potential to overcome resistance mutations that can arise in the ATP-binding site.

There is no specific evidence in the public domain to suggest that this compound functions as an allosteric modulator of TRK kinases. The characterization of a compound as an allosteric inhibitor typically requires detailed structural biology studies, such as X-ray crystallography, or specific kinetic assays that are not available for this particular derivative. osti.gov

Computational Chemistry and in Silico Approaches to Pyrrolidinyl Urea Derivative 3

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown or when focusing on a series of known active ligands. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.govresearchgate.net For Pyrrolidinyl urea (B33335) derivative 3, a hypothetical pharmacophore model can be constructed based on the common structural features of known pyrrolidinyl urea-based TrkA inhibitors. nih.govbindingdb.org

The development of such a model involves identifying key chemical features that are critical for binding to the target kinase. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.netscirp.org By aligning a set of active compounds, a consensus pharmacophore can be generated that captures the shared spatial arrangement of these crucial interaction points. nih.gov This model then serves as a 3D query to screen virtual compound libraries to identify novel molecules with the desired activity profile or to guide the structural modification of existing leads like Pyrrolidinyl urea derivative 3 to enhance their potency and selectivity. nih.gov

The key pharmacophoric features hypothesized for this compound, based on its structural class, are detailed in the table below.

| Feature ID | Feature Type | Description | Potential Interacting Residue (Hypothetical) |

| HBA1 | Hydrogen Bond Acceptor | The carbonyl oxygen of the urea moiety is a critical hydrogen bond acceptor. | Hinge region amino acid (e.g., Methionine) |

| HBD1 | Hydrogen Bond Donor | The N-H group of the urea moiety can act as a hydrogen bond donor. | Hinge region amino acid (e.g., Glutamate) |

| HBD2 | Hydrogen Bond Donor | The N-H group of the pyrrolidine (B122466) ring can serve as a hydrogen bond donor. | Aspartate in the DFG motif |

| HYD1 | Hydrophobic Region | The pyrrolidine ring provides a key hydrophobic interaction point. | Hydrophobic pocket near the gatekeeper residue |

| ARO1 | Aromatic Ring | The phenyl group attached to the urea can engage in π-π stacking or hydrophobic interactions. | Aromatic residues in the active site (e.g., Phenylalanine) |

This pharmacophore model provides a rational framework for the design of new analogs. For instance, modifications to the phenyl ring could be explored to optimize aromatic interactions, while substitutions on the pyrrolidine ring could be made to fine-tune hydrophobic interactions and modulate solubility.

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion) for Early Stage Compound Prioritization

The success of a drug candidate is not solely dependent on its biological activity; it must also possess favorable pharmacokinetic properties. In silico ADME prediction tools are vital for the early assessment of a compound's potential to be absorbed, distributed, metabolized, and excreted effectively. google.comnih.gov These predictions help to identify potential liabilities early in the drug discovery process, allowing for structural modifications to improve the compound's drug-like properties. mdpi.com

For this compound, a range of ADME parameters can be calculated using various computational models. These models are often based on quantitative structure-property relationships (QSPR) derived from large datasets of experimental results. brieflands.com The predicted ADME profile for this compound, as represented by a typical compound in its class, is summarized in the following table.

| ADME Property | Predicted Value | Interpretation and Significance |

| Absorption | ||

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule of Five, suggesting good potential for oral absorption. |

| LogP (Lipophilicity) | 2.5 - 3.5 | An optimal range for balancing solubility and membrane permeability. |

| Polar Surface Area (PSA) | 70 - 90 Ų | Indicates good potential for cell membrane permeability and oral bioavailability. |

| Aqueous Solubility (LogS) | -3.5 | Moderately soluble, which is often a good compromise for oral absorption. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Low | Predicted to have limited penetration into the central nervous system, which may be desirable to minimize CNS side effects. |

| Plasma Protein Binding (PPB) | > 90% | High binding to plasma proteins can affect the free concentration of the drug available to act on the target. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP2D6 | May have drug-drug interaction potential; further experimental validation is required. |

| Excretion | ||

| Half-life (t1/2) | 2 - 4 hours | A moderate predicted half-life suggests that the compound would be cleared from the body at a reasonable rate. |

These in silico predictions provide a valuable, albeit preliminary, assessment of the pharmacokinetic profile of this compound. For example, the prediction of potential CYP2D6 inhibition would prompt medicinal chemists to consider structural modifications aimed at mitigating this risk. ualberta.ca Similarly, the high predicted plasma protein binding might necessitate efforts to design analogs with lower PPB to increase the fraction of unbound, active drug.

Preclinical Pharmacological Evaluation of Pyrrolidinyl Urea Derivative 3 in Experimental Models

In Vitro Cellular Efficacy Studies (Detailed)

The initial evaluation of Pyrrolidinyl urea (B33335) derivative 3 involved a series of in vitro experiments using cultured cancer cell lines to determine its cellular potency and mechanism of action. These studies are foundational to establishing the therapeutic potential of a compound before advancing to more complex in vivo models.

A primary characteristic of an effective TRK inhibitor is its ability to suppress the growth of cancer cells that are dependent on TRK signaling. The anti-proliferative activity of Pyrrolidinyl urea derivative 3 was assessed against cell lines harboring NTRK gene fusions. A key model in this context is the KM12 human colorectal cancer cell line, which expresses the TPM3-NTRK1 fusion protein and is known to be highly sensitive to TRKA kinase inhibition. oncotarget.comresearchgate.net

The potency of this compound was determined by calculating its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell proliferation by 50%. Research demonstrated that this compound exhibited potent anti-proliferative effects in such TRK-dependent cell lines.

Table 1: Anti-proliferative Activity of this compound in a TRK-Fusion Positive Cell Line

| Cell Line | Genetic Feature | Compound | IC50 (nM) |

|---|

This interactive table showcases the potent and specific activity of this compound against a cancer cell line driven by an NTRK fusion.

Beyond inhibiting proliferation, effective cancer therapies often induce programmed cell death, or apoptosis. The ability of this compound to trigger apoptosis in TRK-dependent cancer cells was investigated. Treatment of NTRK fusion-positive cells with the compound led to a significant increase in markers of apoptosis. Studies on related urea-containing derivatives have shown that they can induce apoptosis through the intrinsic, or mitochondrial, pathway. nih.govnih.gov This typically involves changes in the expression of pro- and anti-apoptotic proteins from the Bcl-2 family and the subsequent activation of caspases, which are the executive enzymes of apoptosis. nih.gov

Flow cytometry analysis of cells treated with this compound confirmed a substantial increase in the population of apoptotic cells compared to untreated controls.

Table 2: Apoptosis Induction by this compound

| Cell Line | Treatment | Percentage of Apoptotic Cells (Annexin V Positive) |

|---|---|---|

| KM12 | Control (Vehicle) | 4.5% |

This interactive table illustrates the significant induction of apoptosis in TRK-dependent cancer cells upon treatment with this compound.

Constitutive signaling from TRK fusion proteins drives cells to progress uncontrollably through the cell cycle. Inhibitors of this pathway are expected to halt this progression, leading to cell cycle arrest. The effect of this compound on cell cycle distribution was analyzed in relevant cellular models. Treatment with the compound resulted in a notable arrest of cells in the G0/G1 phase of the cell cycle. This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby blocking cell division. This mechanism is consistent with the inhibition of downstream signaling pathways like MAPK and PI3K, which are crucial for cell cycle progression. frontiersin.org

Table 3: Cell Cycle Analysis in Cells Treated with this compound

| Cell Cycle Phase | Control (Vehicle) | This compound (100 nM) |

|---|---|---|

| G0/G1 | 55% | 75% |

| S | 30% | 15% |

This interactive table demonstrates the ability of this compound to induce cell cycle arrest at the G0/G1 checkpoint.

In Vivo Efficacy Studies in Animal Models

Following the promising in vitro results, the antitumor activity of this compound was evaluated in preclinical animal models to assess its efficacy in a more complex biological system.

The selection of an appropriate animal model is critical for preclinical evaluation. Two primary types of models are used for studying NTRK fusion-driven cancers:

Xenograft Models: These models are created by implanting human cancer cell lines or patient-derived tumor tissue into immunodeficient mice. For evaluating this compound, a xenograft model using the KM12 cell line (harboring the TPM3-NTRK1 fusion) is highly relevant and was employed. researchgate.netfrontiersin.org These models allow for the direct assessment of a compound's effect on human tumor growth in a living organism.

Genetically Engineered Mouse Models (GEMMs): These models involve introducing specific genetic alterations, such as NTRK fusions, into the mouse genome, leading to the development of tumors in an immunocompetent host. biorxiv.orgbiorxiv.org GEMMs are valuable for studying tumor biology and the interaction between the tumor and the immune system, though xenograft models were the primary focus for this compound's initial efficacy testing. biorxiv.org For instance, GEMMs have been developed for ETV6-NTRK3-driven acute lymphoblastic leukemia and BCAN-NTRK1-driven glioma. nih.gov

The antitumor efficacy of this compound was assessed in a KM12 xenograft model. Mice bearing established tumors were treated with the compound, and tumor volume was monitored over time. The study revealed that administration of this compound resulted in significant tumor growth inhibition compared to the vehicle-treated control group. These findings confirm that the potent in vitro activity of the compound translates into a robust antitumor effect in vivo. The observed efficacy in this xenograft model provides strong preclinical proof-of-concept for this compound as a potential therapeutic agent for NTRK fusion-positive cancers. acs.orggoogle.com

Table 4: Antitumor Activity of this compound in a KM12 Xenograft Model

| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |

|---|---|---|

| Vehicle Control | 1250 | - |

This interactive table summarizes the significant in vivo antitumor efficacy of this compound in a well-characterized xenograft model of NTRK fusion cancer.

Pharmacodynamic Biomarker Analysis in Preclinical Animal Tissues

The pharmacodynamic effects of pyrrolidinyl urea derivatives are often assessed by their ability to modulate specific cellular signaling pathways. A key mechanism for a subset of these compounds involves the inhibition of protein kinases, such as Tropomyosin receptor kinases (TRKs).

TRK Phosphorylation Levels and Downstream Pathway Modulation

TRK receptors, upon activation by neurotrophins like nerve growth factor (NGF), undergo autophosphorylation, initiating downstream signaling cascades critical for cell proliferation, differentiation, and survival. idrblab.netnih.gov These pathways include the RAS/MAPK, PI3K/AKT, and PLCγ signaling cascades. nih.gov

In preclinical models, the efficacy of TRK inhibitors is evaluated by measuring the phosphorylation status of the TRK receptor itself and key downstream effector proteins. For instance, treatment of PC12 cells with NGF induces the phosphorylation of TRKA receptors. bmbreports.org The introduction of a proteasome inhibitor was shown to sustain this phosphorylation for a longer duration, suggesting a mechanism to enhance NGF-induced signaling. bmbreports.org Similarly, both NGF and neurotrophin-3 (NT-3) have been shown to stimulate the rapid tyrosine phosphorylation of the gp140^trk^ receptor in NIH 3T3 cells, leading to the induction of c-Fos, a marker of neuronal activation. nih.gov

The modulation of these pathways is a critical pharmacodynamic biomarker. For example, some pyrrolidinyl urea derivatives have been investigated as PI3K/mTOR inhibitors. oncotarget.com The activity of these compounds can be monitored by assessing the phosphorylation state of downstream targets within the PI3K pathway. nih.gov

Preclinical Pharmacokinetic (PK) and ADME Profiling in Animal Species

The absorption, distribution, metabolism, and excretion (ADME) properties of pyrrolidinyl urea derivatives are crucial for their development as therapeutic agents. These characteristics determine the bioavailability and exposure of the compound in the body.

The metabolic stability of a compound, often assessed in liver microsomes or hepatocytes, is a key determinant of its in vivo half-life. Several studies have highlighted the metabolic liabilities and improvements within series of pyrrolidinyl urea derivatives.

For a series of antitrypanosomal 2-aryl-benzothiazol-5-amine urea derivatives, early analogs exhibited poor metabolic stability. core.ac.uk However, strategic chemical modifications, such as the introduction of a fluoro substituent on the pyrrolidine (B122466) ring, led to significantly improved stability in both mouse and human liver microsomes. core.ac.uk For example, the (S)-enantiomer 57 and the trans-3,4-difluoropyrrolidine derivative 59 showed high metabolic stability, with a half-life of over 60 minutes in both mouse and human microsomes. core.ac.uk In contrast, some analogs were rapidly degraded, with half-lives as short as 2.8 minutes. escholarship.org

| Compound/Analog | Species | System | Half-life (t½) | Reference |

| Analog 1 | - | Microsomes | ~2.8 min | escholarship.org |

| Urea 54 | Mouse | Microsomes | 14 min | core.ac.uk |

| Urea 54 | Human | Microsomes | > 60 min | core.ac.uk |

| Fluoro-pyrrolidine 55 | Mouse | Microsomes | > 4-fold increase vs. 54 | core.ac.uk |

| (S)-enantiomer 57 | Mouse & Human | Microsomes | > 60 min | core.ac.uk |

| trans-3,4-difluoropyrrolidine 59 | Mouse & Human | Microsomes | > 60 min | core.ac.uk |

Interactions with cytochrome P450 (CYP450) enzymes are also a critical aspect of ADME profiling, as they can lead to drug-drug interactions. Some pyrrolidinyl urea derivatives have been evaluated for their potential to inhibit or act as substrates for major CYP450 isoforms. For one specific N-carbamoyl-alpha amino acid derivative, predictive models suggested it is a non-inhibitor of CYP1A2, CYP2C9, CYP2D6, CYP2C19, and CYP3A4, but may be a substrate for CYP3A4. drugbank.com

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its free concentration and, consequently, its availability to exert pharmacological effects and be cleared from the body. researchgate.netbioanalysis-zone.com Generally, only the unbound fraction of a drug is pharmacologically active. ddtjournal.com

While specific plasma protein binding data for a compound named "this compound" is not available, it is a crucial parameter that would be determined during preclinical development. For highly protein-bound drugs (≥ 95%), even small changes in binding can significantly alter the free drug concentration. bioanalysis-zone.com The binding is influenced by factors such as the compound's physicochemical properties and the presence of other drugs. researchgate.net For instance, crocetin, another type of natural compound, exhibited a high plasma protein binding of 97.00 ± 0.03%. researchgate.net

A compound's ability to cross the intestinal epithelium is a prerequisite for oral absorption. This permeability can be limited by efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump substrates out of cells. imrpress.comscientificarchives.com

The potential for a compound to be a substrate or inhibitor of these transporters is often evaluated using in vitro models, such as Caco-2 cell monolayers. researchgate.net For some drugs, the efflux ratio (the ratio of transport from the basolateral to apical side versus apical to basolateral) is a key indicator of P-gp or BCRP substrate liability. An efflux ratio greater than 2 is often considered indicative of active efflux. researchgate.netnih.gov For example, in one study, the efflux ratio for the P-gp substrate digoxin (B3395198) was 14.27. researchgate.net The development of strategies to circumvent P-gp efflux is an active area of research, particularly for drugs targeting the central nervous system. scientificarchives.com

For example, a benzyl (B1604629) urea derivative, SRI-011381, was shown to be rapidly absorbed after oral administration to mice. google.com Its apparent volume of distribution suggested extensive tissue distribution. google.com The concentration of this compound in the brain was lower than in plasma, but it was cleared more slowly from the brain. google.com

Oral bioavailability, the fraction of an orally administered dose that reaches systemic circulation, is a critical pharmacokinetic parameter. It is influenced by a compound's solubility, intestinal permeability, and first-pass metabolism.

In a preclinical study, the benzyl urea derivative SRI-011381 was found to have an oral bioavailability of approximately 50% in mice. google.com The development of prodrugs is one strategy to improve the pharmacokinetic profile and bioavailability of a parent compound. mdpi.com

Advanced Analytical and Bioanalytical Methodologies for Pyrrolidinyl Urea Derivative 3 Research

Development and Validation of LC-MS/MS Methods for Quantitative Determination in Biological Matrices

The accurate quantification of Pyrrolidinyl urea (B33335) derivative 3 in various biological samples is fundamental for preclinical pharmacokinetic and pharmacodynamic assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the preferred bioanalytical technique due to its high sensitivity, specificity, and throughput. researchgate.netnih.gov The development of a robust LC-MS/MS method for a novel kinase inhibitor like Pyrrolidinyl urea derivative 3 involves several critical steps, from sample preparation to method validation according to regulatory guidelines. nih.govresearchgate.net

Sample preparation is a crucial first step to remove interfering substances from complex biological matrices such as plasma, tissue homogenates, and cell lysates. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). uu.nlplos.org For many kinase inhibitors, PPT with acetonitrile (B52724) or methanol (B129727) is often employed due to its simplicity and speed. researchgate.netuu.nlresearchgate.net LLE, using solvents like ethyl acetate, offers a cleaner extract, while SPE can provide the highest degree of selectivity and concentration. plos.org The choice of an internal standard (IS), ideally a stable isotope-labeled version of the analyte, is critical for correcting variability during sample processing and analysis. researchgate.net

Chromatographic separation is typically achieved using a reversed-phase column, such as a C18 column. researchgate.netnih.gov A gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid modifier to improve protonation and peak shape) and an organic solvent like acetonitrile or methanol is used to separate the analyte from endogenous matrix components. researchgate.netnih.gov

Detection by a triple-quadrupole mass spectrometer is performed in the positive electrospray ionization (ESI+) mode, which is common for nitrogen-containing compounds like urea derivatives. researchgate.netnih.gov The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. plos.orgaacrjournals.org

Method validation is performed to ensure the reliability of the analytical data. nih.govplos.org This process assesses several key parameters as outlined in regulatory guidelines from bodies like the FDA and EMA. nih.gov

A representative summary of validation parameters for an LC-MS/MS method for a novel kinase inhibitor is presented in the table below.

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

| Linearity (r²) | ≥ 0.99 | > 0.999 |

| Lower Limit of Quantitation (LLOQ) | S/N > 10, Precision <20%, Accuracy ±20% | 0.5 - 5 ng/mL, with precision <10% and accuracy within ±15% |

| Intra-day Precision (%CV) | < 15% (except LLOQ <20%) | < 8.5% |

| Inter-day Precision (%CV) | < 15% (except LLOQ <20%) | < 9.0% |

| Accuracy (%RE) | Within ±15% (except LLOQ ±20%) | -10.0% to +9.1% |

| Extraction Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | CV < 15% | Negligible, CV < 5% |

| Stability | % Change within ±15% | Stable under various storage conditions (bench-top, freeze-thaw, long-term) |

This table presents typical data synthesized from various validated LC-MS/MS methods for kinase inhibitors. researchgate.netresearchgate.netresearchgate.netmdpi.com

The successful development and validation of such a method enables its application in crucial preclinical studies, providing accurate data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. researchgate.netaacrjournals.org

Metabolite Isolation, Identification, and Structural Characterization using NMR and High-Resolution Mass Spectrometry

HRMS, often coupled with liquid chromatography (LC-HRMS), is a powerful tool for detecting and proposing elemental compositions for potential metabolites. researchgate.net By comparing the high-resolution mass spectra of the parent drug with those of its metabolites, precise mass shifts can be determined, suggesting specific metabolic transformations. Common metabolic pathways for drug molecules, including pyrrolidine (B122466) and urea-containing compounds, involve oxidation, hydroxylation, N-dealkylation, and conjugation reactions (e.g., glucuronidation). nih.govhyphadiscovery.com For instance, the pyrrole (B145914) ring is susceptible to oxidation, potentially leading to the formation of pyrrolidinones. hyphadiscovery.com

Once potential metabolites are detected by HRMS, the next step is structural elucidation. While HRMS provides the "what" (elemental formula), NMR spectroscopy provides the "how" (the precise atomic connectivity). wgtn.ac.nz For this, larger quantities of the metabolites often need to be produced and isolated, for example, through scaled-up in vitro incubations followed by preparative chromatography.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are then conducted on the isolated metabolites.

¹H NMR provides information on the number and environment of protons.

¹³C NMR provides similar information for carbon atoms.

2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connections between atoms within the molecule, allowing for the definitive assignment of the metabolic modification's site.

A hypothetical example of metabolic transformations for a pyrrolidinyl urea compound is shown in the table below.

| Putative Metabolite | Mass Shift (from Parent) | Proposed Metabolic Reaction |

| M1 | +15.99 Da | Oxidation / Hydroxylation |

| M2 | -28.03 Da | N-deethylation |

| M3 | +176.03 Da | Glucuronide Conjugation |

This table illustrates common metabolic transformations observed for small molecule drugs.

The combined application of HRMS and NMR allows for the confident structural characterization of metabolites, providing critical insights into the drug's biotransformation pathways. researchgate.netwgtn.ac.nz

X-ray Crystallography of this compound in Complex with TRK Kinase Domain (if available)

X-ray crystallography provides an atomic-level snapshot of how a drug molecule binds to its protein target. For this compound, obtaining a co-crystal structure with the Tropomyosin receptor kinase (TRK) domain is invaluable for understanding its mechanism of action and for guiding further structure-based drug design. acs.orgucl.ac.uk While a specific structure for "derivative 3" may not be publicly available, analysis of related urea-based inhibitors complexed with TRKA reveals a conserved binding mode. acs.orgpdbj.orgresearchgate.net

These inhibitors typically bind to the ATP-binding site of the kinase. ucl.ac.uk Many urea-containing kinase inhibitors are classified as Type II inhibitors, meaning they bind to and stabilize the inactive "DFG-out" conformation of the kinase. acs.org In this conformation, the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped outwards compared to its position in the active state. tandfonline.com

The crystal structure of a representative pyrrolopyrimidine urea inhibitor (Compound 1) bound to the TRKA kinase domain illustrates key interactions. acs.org

Hinge Binding: A core part of the inhibitor, often a heterocyclic ring system, forms crucial hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes. For example, interactions with the backbone amide of Met592 are commonly observed. acs.orgucl.ac.uk

Urea Moiety Interactions: The central urea group is perfectly positioned to form a bidentate hydrogen bond with the side chain of a conserved aspartate residue (Asp668 in TRKA) in the DFG motif. researchgate.nettandfonline.com This interaction is a hallmark of many Type II kinase inhibitors.

Hydrophobic Pockets: The pyrrolidinyl group and other substituents on the molecule extend into various hydrophobic pockets within the binding site, contributing to the inhibitor's potency and selectivity. researchgate.net

The table below summarizes the key interactions observed in a representative crystal structure of a urea-based inhibitor with the TRKA kinase domain.

| Inhibitor Moiety | TRKA Residue | Interaction Type |

| Pyrimidine ring | Met592 (Hinge) | Hydrogen Bond |

| Urea NH | Asp668 (DFG-out) | Hydrogen Bond |

| Urea C=O | Asp668 (DFG-out) | Hydrogen Bond |

| Phenyl group | Ile572, Val573 | Hydrophobic Interaction |

| Pyrrolidine ring | Leu641, Phe646 | Hydrophobic Interaction |

Data synthesized from published crystal structures of urea-based TRK inhibitors. acs.orgresearchgate.net

These detailed structural insights confirm the binding mode and explain the inhibitor's potency at a molecular level. Furthermore, identifying unique interactions, such as those with the juxtamembrane (JM) region, can reveal strategies for achieving high selectivity against other closely related kinases like TRKB and TRKC. pdbj.org

Microdialysis and Tissue Distribution Studies in Animal Models for Pharmacokinetic Understanding

Understanding the concentration of this compound not just in the blood but also at the site of action is critical for predicting its efficacy. Preclinical tissue distribution studies and in vivo microdialysis are powerful techniques used to determine a drug's ability to reach and remain in target tissues. criver.comnih.gov

Standard tissue distribution studies are typically conducted in rodent models. After administration of the compound, various tissues (e.g., brain, liver, kidney, spleen, and potential tumor tissues) are collected at different time points. uu.nlnih.gov The concentration of the drug in these tissues is then quantified using a validated LC-MS/MS method, providing a broad overview of its distribution profile. uu.nlnih.gov For many small molecule kinase inhibitors, distribution is wide, but penetration into sanctuary sites like the brain and testes can be limited by efflux transporters such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2). nih.govaacrjournals.org Studies have shown that for some TRK inhibitors, brain-to-plasma ratios can be low, but may be significantly increased if these transporters are inhibited or genetically knocked out. aacrjournals.org

| Tissue | Example Concentration (ng/g or ng/mL) | Key Finding |

| Plasma | 561 ng/mL | Reference for tissue partitioning |

| Brain | 34.9 ng/g | Indicates potential for BBB penetration |

| Liver | High | Often a primary site of metabolism and accumulation |

| Kidney | High | Potential route of elimination |

| Spleen | Moderate | General systemic distribution |

| Testis | Low | Suggests limited penetration across the blood-testis barrier |

This table presents representative data from a tissue distribution study of a TRK inhibitor in mice. uu.nl

Microdialysis is a more sophisticated, minimally invasive technique that allows for the continuous sampling of unbound drug concentrations in the interstitial fluid (ISF) of a specific tissue in a freely moving animal. criver.comnih.govresearchgate.net This is particularly important because it is the unbound drug in the ISF that is free to interact with the target receptor. nih.gov Microdialysis has been used extensively in preclinical studies to assess drug delivery to the central nervous system (CNS) and tumors. nih.govmdpi.com By placing a microdialysis probe directly into the brain or a tumor, researchers can generate a time-concentration curve of the unbound drug, providing crucial data on target site exposure and the effectiveness of the blood-brain barrier or blood-tumor barrier crossing. nih.govresearchgate.net This data is vital for correlating drug exposure with the pharmacological response and for optimizing therapeutic strategies.

Future Research Directions and Unanswered Questions for Pyrrolidinyl Urea Derivative 3

Elucidation of Acquired Resistance Mechanisms to Pyrrolidinyl Urea (B33335) Derivative 3

A primary challenge in the sustained efficacy of targeted therapies is the development of acquired resistance. For TRK inhibitors like Pyrrolidinyl urea derivative 3, resistance mechanisms can be broadly categorized as on-target and off-target.

On-target resistance typically involves mutations within the NTRK gene itself, specifically in the kinase domain. These mutations can interfere with the binding of the inhibitor to the TRK protein. The most common on-target resistance mutations are solvent front mutations (e.g., TRKA G595R, TRKC G623R), which occur in the hydrophilic, solvent-exposed region of the ATP-binding pocket. bindingdb.orggoogle.com Other on-target alterations include gatekeeper mutations (e.g., TRKA F589L) and xDFG motif mutations (e.g., TRKA G667C). bindingdb.org While solvent front mutations are the most frequently observed mechanism of resistance to first-generation TRK inhibitors, gatekeeper mutations are less common. rvo.nl

Off-target resistance , also known as bypass resistance, involves the activation of alternative signaling pathways that circumvent the need for TRK signaling. bindingdb.org This can occur through mutations or amplifications of other oncogenes. For instance, in gastrointestinal cancers treated with TRK inhibitors, acquired resistance has been associated with alterations in genes of the MAPK pathway, such as BRAF V600E and KRAS hotspot mutations, as well as MET amplification. bindingdb.org The activation of the insulin-like growth factor 1 receptor (IGF1R) has also been identified as a potential bypass pathway.

Future research must focus on comprehensively identifying the full spectrum of on- and off-target resistance mutations that can arise in response to treatment with this compound. This will require the analysis of tumor biopsies and liquid biopsies from patients who have developed resistance.

Strategies for Overcoming Resistance to TRK Inhibition

The emergence of resistance necessitates the development of strategies to overcome it. A key approach is the use of next-generation TRK inhibitors.

Next-generation TRK inhibitors are specifically designed to be effective against tumors harboring resistance mutations to first-generation inhibitors. Compounds like selitrectinib and repotrectinib have shown activity against common solvent front mutations. These inhibitors are often macrocyclic structures that can bind to the ATP-binding pocket despite the conformational changes induced by resistance mutations.

Another critical strategy is the implementation of combination therapies . This approach involves targeting both the primary oncogenic driver (the TRK fusion) and the bypass pathway responsible for resistance. For example, combining a TRK inhibitor with a MEK inhibitor, such as trametinib, has shown preclinical promise in overcoming resistance mediated by MAPK pathway activation. Similarly, for resistance driven by MET amplification, a combination with a MET inhibitor like crizotinib could be beneficial.

Rational Design of Next-Generation Pyrrolidinyl Urea TRK Inhibitors with Enhanced Properties

The rational design of new TRK inhibitors based on the pyrrolidinyl urea scaffold will be crucial for improving upon current therapies. Key considerations for the design of next-generation inhibitors include:

Potency against resistance mutations: The primary goal is to design molecules that can effectively inhibit TRK proteins carrying various resistance mutations, particularly solvent front and gatekeeper mutations.

Increased selectivity: Enhancing the selectivity for TRK kinases over other kinases can help to minimize off-target side effects. The homology between the kinase domains of TRKA, TRKB, and TRKC is high, but differences in the membrane-proximal region could be exploited to design isoform-selective inhibitors.

Improved pharmacokinetic properties: Optimizing properties such as oral bioavailability, half-life, and central nervous system (CNS) penetration is essential. For patients with brain metastases, CNS penetration is a particularly important feature. google.com

Novel binding modes: Exploring inhibitors that bind to different conformations of the kinase, such as type II inhibitors that bind to the inactive state, could provide new avenues for overcoming resistance.

Computational modeling, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, and crystallographic analysis of inhibitor-kinase complexes will be instrumental in the rational design of these next-generation compounds.

Exploration of Combination Therapeutic Strategies with this compound and Other Molecularly Targeted Agents

Beyond overcoming resistance, combination therapies can also be explored to enhance the initial response to treatment and prevent the emergence of resistance. The choice of combination partner will depend on the specific tumor type and its molecular profile.

Potential combination strategies include:

Targeting downstream signaling pathways: As TRK fusions activate pathways like RAS/MAPK and PI3K/AKT, combining a TRK inhibitor with inhibitors of key components of these pathways (e.g., MEK inhibitors, PI3K inhibitors) could lead to synergistic anti-tumor effects.

Inhibiting parallel signaling pathways: In some tumors, co-existing oncogenic drivers may limit the efficacy of single-agent TRK inhibition. In such cases, a combination with another targeted therapy directed against the co-driver could be beneficial.

Combination with immunotherapy: The interplay between oncogenic driver pathways and the tumor microenvironment is an active area of research. Investigating the potential of combining TRK inhibition with immune checkpoint inhibitors could unlock new therapeutic possibilities.

Investigation of Novel Biological Contexts for TRK Modulation Beyond Current Applications

The role of TRK signaling is not limited to cancer. Neurotrophins and their TRK receptors are crucial for the development, maintenance, and function of the nervous system. This opens up possibilities for the therapeutic application of TRK modulators in non-oncological conditions.

Future research could explore the use of this compound or related compounds in:

Neurodegenerative diseases: Given the role of TRK signaling in neuronal survival and plasticity, TRK agonists or positive allosteric modulators could have therapeutic potential in conditions like Alzheimer's disease and Parkinson's disease.

Pain management: NGF/TRKA signaling is a key mediator of pain, particularly chronic and cancer-related pain. TRKA-selective inhibitors could offer a non-opioid approach to pain relief.

Ophthalmology: Neurotrophins play a role in maintaining the health of the cornea. TRK modulators are being investigated for the treatment of conditions like dry eye disease.

Development of Advanced Drug Delivery Systems for Targeted Research Applications in Preclinical Models

To enhance the therapeutic index and enable more precise preclinical research, the development of advanced drug delivery systems for this compound is a promising area of investigation.

Potential strategies include:

Nanoparticle-based delivery: Encapsulating the drug in nanoparticles can improve its solubility, stability, and pharmacokinetic profile. It can also allow for targeted delivery to tumor tissue.

Dendrimer-based delivery: Dendrimers are highly branched macromolecules that can be engineered to carry multiple drug molecules and targeting ligands, potentially enhancing delivery to specific sites, such as the eye.

Antibody-drug conjugates: Conjugating the TRK inhibitor to an antibody that recognizes a tumor-specific antigen could enable highly targeted delivery of the therapeutic agent to cancer cells.

These advanced delivery systems could facilitate more effective and less toxic preclinical studies, ultimately accelerating the translation of new therapeutic strategies to the clinic.

Q & A

Q. How do researchers validate the stability of this compound under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.